molecular formula C7H8ClNO B111145 5-Amino-4-chloro-2-methylphenol CAS No. 110102-86-8

5-Amino-4-chloro-2-methylphenol

Cat. No.: B111145
CAS No.: 110102-86-8
M. Wt: 157.6 g/mol
InChI Key: WDQMXRWYXILWPT-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-methylphenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, characterized by the presence of an amino group at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4-chloro-2-methylphenol can be synthesized through several methods. One common approach involves the nitration of 4-chloro-2-methylphenol followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloro-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

    Oxidation: 5-Nitro-4-chloro-2-methylphenol.

    Reduction: Various amino derivatives depending on the specific conditions.

    Substitution: 5-Amino-4-hydroxy-2-methylphenol.

Scientific Research Applications

5-Amino-4-chloro-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-methylphenol involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-chloro-2-methylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the benzene ring allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

5-amino-4-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQMXRWYXILWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149145
Record name 5-Amino-4-chloro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110102-86-8
Record name 5-Amino-4-chloro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110102-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-chloro-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110102868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-4-chloro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-4-CHLORO-O-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NX60Y89QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Amino-4-chloro-2-methylphenol in hair coloring?

A1: this compound acts as a coupling component in oxidative hair coloring agents []. These agents work by a two-step process:

    Q2: How does the choice of coupling component impact the final hair color?

    A2: Different coupling components react with oxidized precursors to produce different colors. The specific color obtained depends on the chemical structures of both the oxidized precursor and the coupling component. The research paper highlights that combining this compound with the specific m-phenylenediamine derivative described in their formula results in "excellent coloring properties" []. This suggests that this combination leads to desirable and potentially unique hair color outcomes. Further research may be needed to specify the exact color palette achieved using this particular combination.

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